molecular formula C13H10Cl2N2O3S B5812655 METHYL 3-{[(2,3-DICHLOROANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE

METHYL 3-{[(2,3-DICHLOROANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE

Cat. No.: B5812655
M. Wt: 345.2 g/mol
InChI Key: CQJVDUKQLDUZID-UHFFFAOYSA-N
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Description

METHYL 3-{[(2,3-DICHLOROANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a dichloroaniline moiety, and a methyl ester group

Properties

IUPAC Name

methyl 3-[(2,3-dichlorophenyl)carbamoylamino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O3S/c1-20-12(18)11-9(5-6-21-11)17-13(19)16-8-4-2-3-7(14)10(8)15/h2-6H,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJVDUKQLDUZID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-{[(2,3-DICHLOROANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dichloroaniline Moiety: The dichloroaniline group is introduced through a nucleophilic substitution reaction, where the aniline derivative reacts with a suitable electrophile.

    Formation of the Methyl Ester: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-{[(2,3-DICHLOROANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The dichloroaniline moiety can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

METHYL 3-{[(2,3-DICHLOROANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It can serve as a precursor for the development of new materials with specific properties.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of METHYL 3-{[(2,3-DICHLOROANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The dichloroaniline moiety can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring may also play a role in binding to biological macromolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 3-{[(3,5-DICHLOROANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE
  • METHYL 3-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE
  • METHYL 3-{[(2,4-DICHLOROANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE

Uniqueness

METHYL 3-{[(2,3-DICHLOROANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE is unique due to the specific positioning of the dichloroaniline moiety, which can influence its reactivity and interaction with biological targets. This positional specificity can result in different biological activities and chemical properties compared to its analogs.

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